Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine
Description
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine (CAS: 117986-59-1) is an amine derivative featuring a benzodioxole core linked to a methoxyethyl group. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol . Key physicochemical properties include:
- Boiling point: 297.5 ± 35.0 °C (predicted)
- Density: 1.152 ± 0.06 g/cm³
- pKa: 8.39 ± 0.20 (predicted) .
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6,12H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPLNXRORONULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Polar aprotic solvents (THF, DMF) enhance nucleophilicity in alkylation but complicate purification. Ethanol and methanol balance reactivity and environmental safety.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[1,3]dioxole ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted benzo[1,3]dioxole compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to modify its structure for specific applications.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Oxidized derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amine derivatives |
| Substitution | Halogens, nucleophiles | Various substituted compounds |
Biology
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Preliminary studies have shown its effectiveness against various bacterial strains and cancer cell lines.
- Antimicrobial Activity : In vitro studies suggest that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Studies on cancer cell lines (e.g., HepG2, HCT116, MCF-7) reveal promising cytotoxic effects with IC50 values indicating potent activity compared to standard drugs like doxorubicin.
Medicine
The compound is being explored as a potential therapeutic agent due to its unique structural characteristics. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors that modulate cellular pathways related to apoptosis and cell proliferation.
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties. Its unique chemical properties make it suitable for creating polymers and resins used in various products.
Case Study 1: Antimicrobial Properties
A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus with an MIC of 32 µg/ml. This suggests potential for development as an antimicrobial agent in pharmaceuticals.
Case Study 2: Anticancer Activity
In vitro analysis showed that derivatives of this compound exhibited cytotoxic effects against liver cancer (HepG2) with an IC50 value of 2.38 µM. The study concluded that these derivatives could be further developed into anticancer therapeutics.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Compound 13)
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14)
- Molecular formula : C₁₇H₁₄O₄
- Molecular weight : 282.29 g/mol
- Yield : 55%
- IR and NMR data align with coumarin derivatives .
Comparison :
Coumarin derivatives exhibit higher molecular weights and rigid scaffolds compared to the target amine, which may limit their bioavailability. However, their extended conjugation systems could enhance fluorescence properties for imaging applications.
Comparison with Substituted Benzylamine Derivatives
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine (CAS: 418774-45-5)
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride (CAS: 1135238-32-2)
- Molecular formula: C₁₈H₂₂ClNO₄
- Molecular weight : 351.82 g/mol
- Properties: 2 H-bond donors, 5 H-bond acceptors, topological polar surface area (TPSA): 49 Ų .
Comparison :
Benzylamine derivatives exhibit increased steric bulk and varied hydrogen-bonding capacity. The 3-ethoxy-4-methoxy analogue’s higher TPSA may improve solubility but reduce membrane permeability.
Fluorinated Analogues
Benzo[1,3]Dioxol-5-Ylmethyl-[2-(4-Fluoro-Phenyl)-Ethyl]-Amine (CAS: 435345-36-1)
2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-ethylamine (CAS: 278183-65-6)
Comparison :
| Property | Target Amine | 4-Fluoro | Difluoro |
|---|---|---|---|
| Molecular weight | 209.24 | 283.30 | 201.17 |
| Halogen substitution | None | Monofluoro | Difluoro |
| logP (estimated) | ~1.5 | ~2.0 | ~1.8 |
Fluorinated analogues demonstrate improved metabolic stability and altered lipophilicity, which could optimize pharmacokinetics. However, fluorine addition may introduce synthetic complexity.
Heterocyclic Variants
BENZO[1,3]DIOXOL-5-YLMETHYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE (CAS: 436096-91-2)
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[1,3]dioxole moiety linked to a 2-methoxyethyl amine group. Its molecular formula is with a molecular weight of approximately 239.71 g/mol. The unique structural characteristics of this compound contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with 2-methoxyethylamine. The reaction is generally performed in organic solvents like ethanol or methanol under reflux conditions. Purification can be achieved through recrystallization or column chromatography .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
A notable area of investigation has been the anticancer activity of this compound. In vitro studies have demonstrated that derivatives of benzo[1,3]dioxole compounds possess cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For instance, one study reported IC50 values for a related compound at 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF-7, which are significantly lower than those of standard drugs like doxorubicin .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways associated with apoptosis and cell proliferation . For example, studies have indicated that this compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancer types .
Case Studies and Research Findings
Several studies have explored the biological activities of benzo[1,3]dioxole derivatives:
Q & A
Basic: What synthetic methodologies are recommended for Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with functionalization of the benzodioxole core. A common approach includes:
- Step 1: Alkylation of the benzodioxole moiety with a halogenated intermediate (e.g., bromomethyl or chloromethyl derivatives).
- Step 2: Coupling with 2-methoxyethylamine via nucleophilic substitution or reductive amination, depending on the leaving group .
- Step 3: Purification using column chromatography or recrystallization to isolate the amine product.
Optimization Tips:
- Temperature Control: Lower temperatures (0–5°C) during coupling reduce side reactions.
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
- Catalysts: Use Pd-based catalysts for efficient coupling if aryl halides are intermediates .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks, particularly the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and methoxyethyl groups (δ 3.3–3.5 ppm for OCH) .
- X-ray Crystallography: Resolves bond angles and spatial arrangement; tools like Mercury CSD visualize packing patterns and hydrogen bonding .
- Mass Spectrometry: High-resolution MS confirms molecular weight (expected ~265 g/mol) and fragmentation patterns .
Basic: What in vitro assays are suitable for evaluating antitumor activity, and how should IC50_{50}50 values be contextualized?
Assays:
- Cell Viability (MTT/XTT): Test against cancer lines (e.g., HeLa, A549, MCF-7) with 48–72 hr exposure .
- Apoptosis Detection: Use dual AO/EB staining or Annexin V-FITC/PI flow cytometry to quantify cell death .
IC Interpretation:
| Cell Line | IC (μM) | Significance |
|---|---|---|
| HeLa | 2.0–5.0 | High potency |
| A549 | 2.5–4.0 | Moderate |
| MCF-7 | 3.0–5.5 | Variable |
Lower IC indicates higher efficacy. Compare with positive controls (e.g., cisplatin) and validate with dose-response curves .
Advanced: How can contradictions in biological activity data across studies be resolved?
Common Contradictions:
- Variability in IC values due to differences in cell culture conditions (e.g., serum concentration, passage number).
- Divergent mechanisms reported (e.g., apoptosis vs. cell cycle arrest).
Resolution Strategies:
- Standardized Protocols: Adopt CONSORT guidelines for assay reproducibility.
- Multi-Omics Validation: Combine transcriptomics (RNA-seq) and proteomics to identify consistent pathway disruptions (e.g., p53 or caspase-3 activation) .
- Meta-Analysis: Pool data from independent studies to assess statistical significance of observed effects .
Advanced: What computational approaches predict binding affinities to biological targets?
- Molecular Docking (AutoDock Vina): Simulate interactions with receptors (e.g., EGFR, tubulin) using the compound’s 3D structure (PubChem CID). Refine with MM-GBSA for binding energy calculations .
- MD Simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100 ns trajectories. Focus on hydrogen bonds with methoxyethyl groups .
- QSAR Models: Train on analogs (e.g., from ) to correlate substituent effects with activity .
Advanced: How can structural derivatives be designed to enhance selectivity for specific cancer targets?
Design Strategies:
- Substituent Modification: Replace the methoxyethyl group with bulkier alkoxy chains to improve hydrophobic interactions .
- Bioisosteres: Substitute benzodioxole with indole or quinoline moieties to modulate π-π stacking .
- Prodrug Approaches: Introduce ester linkages for pH-sensitive release in tumor microenvironments .
Validation:
Advanced: How does the compound’s stability under physiological conditions influence experimental design?
Stability Challenges:
- pH Sensitivity: The amine group may protonate in acidic environments, altering solubility.
- Oxidative Degradation: Benzodioxole rings are prone to oxidation; use antioxidants (e.g., ascorbic acid) in buffers .
Experimental Adjustments:
- Pharmacokinetic Studies: Measure plasma half-life in rodent models with LC-MS/MS.
- Lyophilization: Stabilize the compound for long-term storage .
Advanced: What mechanistic studies are required to elucidate the compound’s mode of action?
Key Approaches:
- Transcriptomics: RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair).
- Western Blotting: Quantify proteins like Bcl-2, Bax, and cyclin D1 to confirm apoptosis or cell cycle arrest .
- CRISPR Knockouts: Delete candidate targets (e.g., caspase-9) to assess dependency .
Contradiction Management: If results conflict (e.g., caspase-3 activation vs. necrosis), use multiplex assays (e.g., Luminex) to capture multiple signaling events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
